3-Benzyl-1,2,4-thiadiazol-5-amine

Vue d'ensemble

Description

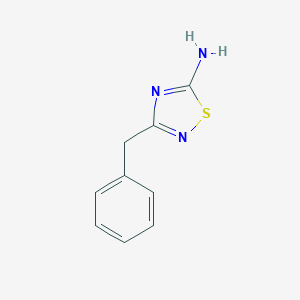

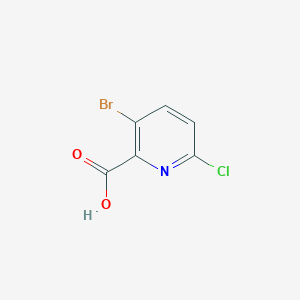

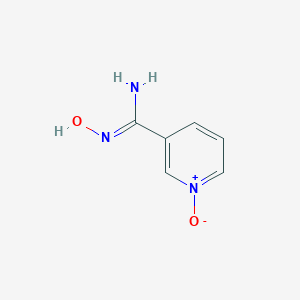

“3-Benzyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the molecular formula C9H9N3S . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of “3-Benzyl-1,2,4-thiadiazol-5-amine” and its derivatives often involves reactions with various substituted phenyl isocyanates or phenyl isothiocyanates . The structures of all compounds are usually established on the basis of FT-IR, 1HNMR, and LC-MS spectral data .

Molecular Structure Analysis

The molecular structure of “3-Benzyl-1,2,4-thiadiazol-5-amine” includes a five-membered 1,2,4-thiadiazole ring attached to a benzyl group . The InChI code for this compound is 1S/C9H9N3S/c10-9-11-8 (12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2, (H2,10,11,12) .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives, including “3-Benzyl-1,2,4-thiadiazol-5-amine”, have been reported to exhibit a wide range of biological activities, which could be attributed to the strong aromaticity of the thiadiazole ring system, leading to excellent stability in vivo and low toxicity .

Physical And Chemical Properties Analysis

The compound “3-Benzyl-1,2,4-thiadiazol-5-amine” has a molecular weight of 191.26 . It is a powder at room temperature . The melting point of this compound is between 138-140 degrees Celsius .

Applications De Recherche Scientifique

Antimicrobial Activity

The thiadiazole moiety, particularly in 1,3,4-thiadiazole derivatives, has been shown to exhibit a broad range of biological activities, including antimicrobial properties . The modification of chitosan with thiadiazole compounds enhances its solubility and electrostatic attraction to bacterial cell walls, increasing cell mortality. This suggests that 3-Benzyl-1,2,4-thiadiazol-5-amine could be utilized in developing new antimicrobial agents with potential applications in treating bacterial infections.

Anticancer Agents

Thiadiazole derivatives have been evaluated for their anticancer properties . The presence of the thiadiazole ring contributes to the liposolubility and mesoionic nature of these compounds, which are beneficial for their biological activity. As such, 3-Benzyl-1,2,4-thiadiazol-5-amine could serve as a scaffold for designing novel anticancer drugs, potentially offering more effective and less toxic treatment options.

Drug Delivery Systems

The incorporation of thiadiazole derivatives into biodegradable polymers like chitosan can lead to the development of film dressings for drug delivery . These dressings can be designed to release therapeutic agents in a controlled manner, making 3-Benzyl-1,2,4-thiadiazol-5-amine a candidate for creating advanced drug delivery systems that could improve the efficacy and safety of various treatments.

Enzyme Inhibition

Thiadiazoles are known to be components of enzyme inhibitors . The structural features of 3-Benzyl-1,2,4-thiadiazol-5-amine could be exploited to inhibit specific enzymes involved in disease processes, providing a pathway for the development of new therapeutic agents targeting conditions like Alzheimer’s disease, cancer, and others.

Agricultural Chemicals

The thiadiazole ring is also found in compounds used as pesticides . The potential pesticidal properties of 3-Benzyl-1,2,4-thiadiazol-5-amine could be explored for agricultural applications, offering a new tool for pest management and crop protection.

Cytotoxicity Studies

A structure–activity relationship study revealed that the nature of substituents on the thiadiazole ring is important for their cytotoxic activity . Research into the cytotoxic properties of 3-Benzyl-1,2,4-thiadiazol-5-amine could provide insights into the design of new compounds with selective toxicity towards cancer cells, aiding in the development of targeted cancer therapies.

Mécanisme D'action

Target of Action

The primary targets of 3-Benzyl-1,2,4-thiadiazol-5-amine are carbonic anhydrases and STAT3 . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . STAT3 (Signal Transducer and Activator of Transcription 3) is an attractive target for cancer therapy .

Mode of Action

3-Benzyl-1,2,4-thiadiazol-5-amine interacts with its targets by inhibiting their activity. For instance, it inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . It also inhibits carbonic anhydrase IX .

Biochemical Pathways

The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in the progression of various cancers . By inhibiting this pathway, the compound can potentially limit the proliferation of cancer cells .

Result of Action

The compound exhibits significant anti-proliferative effectiveness against cancer cell lines . For instance, it has shown cytotoxic activity against U87 and HeLa cells . It also induces cell cycle arrest and apoptosis in STAT3-overexpressing DU145 and MDA-MB-231 cancer cells .

Orientations Futures

Research on 1,3,4-thiadiazol-5-amine derivatives, including “3-Benzyl-1,2,4-thiadiazol-5-amine”, continues to be a promising area in medicinal chemistry due to their wide range of biological activities . Future studies may focus on further structural modifications of the thiadiazole ring to result in highly effective and less toxic compounds .

Propriétés

IUPAC Name |

3-benzyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPJUFWVJYJIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345566 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17467-27-5 | |

| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

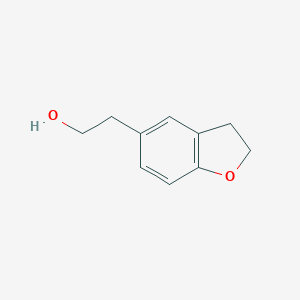

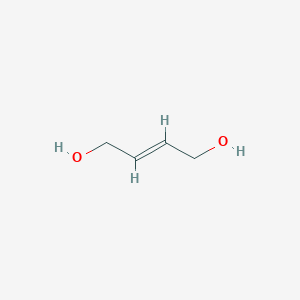

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)

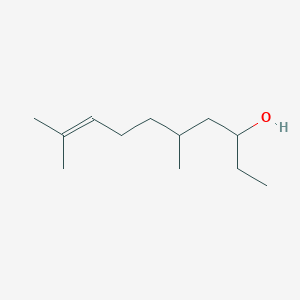

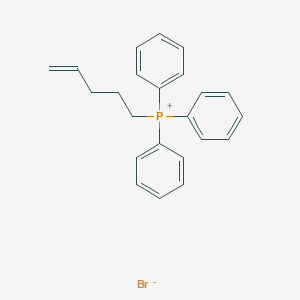

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)